

Application Notes and Protocols for Aminopurvalanol A Stock Solution Preparation

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Compound of Interest

Compound Name: aminopurvalanol A

Cat. No.: B1664904

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Introduction

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of the cell cycle. By inhibiting these kinases, **aminopurvalanol A** effectively arrests the cell cycle at the G2/M transition phase and can induce apoptosis at higher concentrations.[1] These properties make it a valuable tool in cancer research and drug development for studying cell cycle regulation and inducing cell death in cancer cells.

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of **aminopurvalanol A** using dimethyl sulfoxide (DMSO) as the solvent.

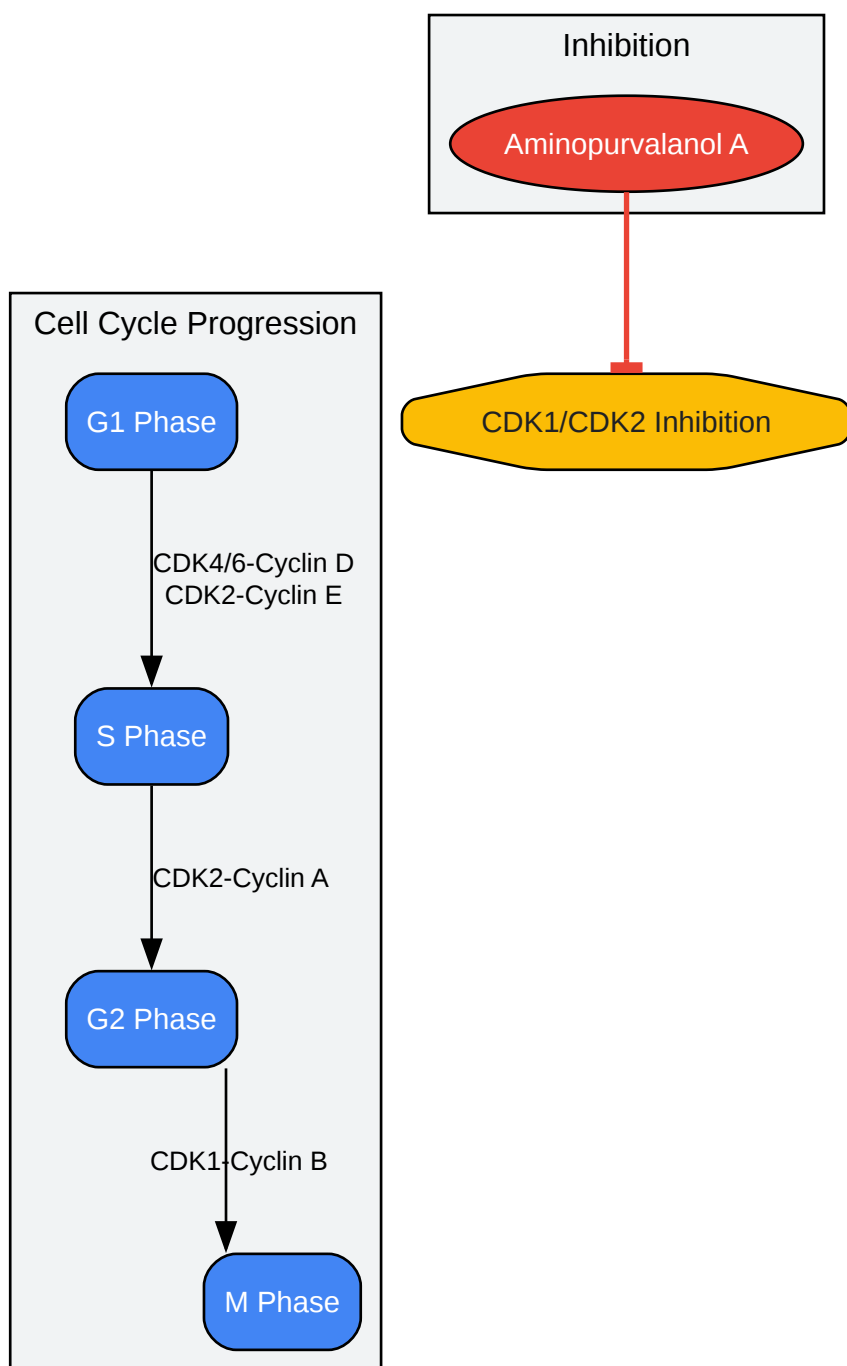
Data Presentation

The following table summarizes the key quantitative data for **aminopurvalanol A**:

Property	Value	Reference(s)
Molecular Weight	403.91 g/mol	[2][4]
Molecular Formula	C ₁₉ H ₂₆ ClN ₇ O	[4]
CAS Number	220792-57-4	[4]
Purity	>98%	[4]
Solubility in DMSO	Up to 100 mM	[4][5]
Solubility in Ethanol	Up to 50 mM	[4][5]
Appearance	Solid	[4][5]
Storage (Solid)	Store at +4°C for up to 12 months	[4][5]
Storage (Stock Solution)	-20°C for up to 1 month; -80°C for up to 6 months	[1]

Signaling Pathway

Aminopurvalanol A exerts its biological effects by inhibiting cyclin-dependent kinases, which are central to the progression of the cell cycle. The diagram below illustrates the simplified signaling pathway and the point of inhibition by **aminopurvalanol A**.



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Caption: Inhibition of CDK1 and CDK2 by **Aminopurvalanol A**, leading to G2/M cell cycle arrest.

Experimental Protocols

Materials

- **Aminopurvalanol A** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, water bath sonicator preferred)
- Calibrated pipettes and sterile tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

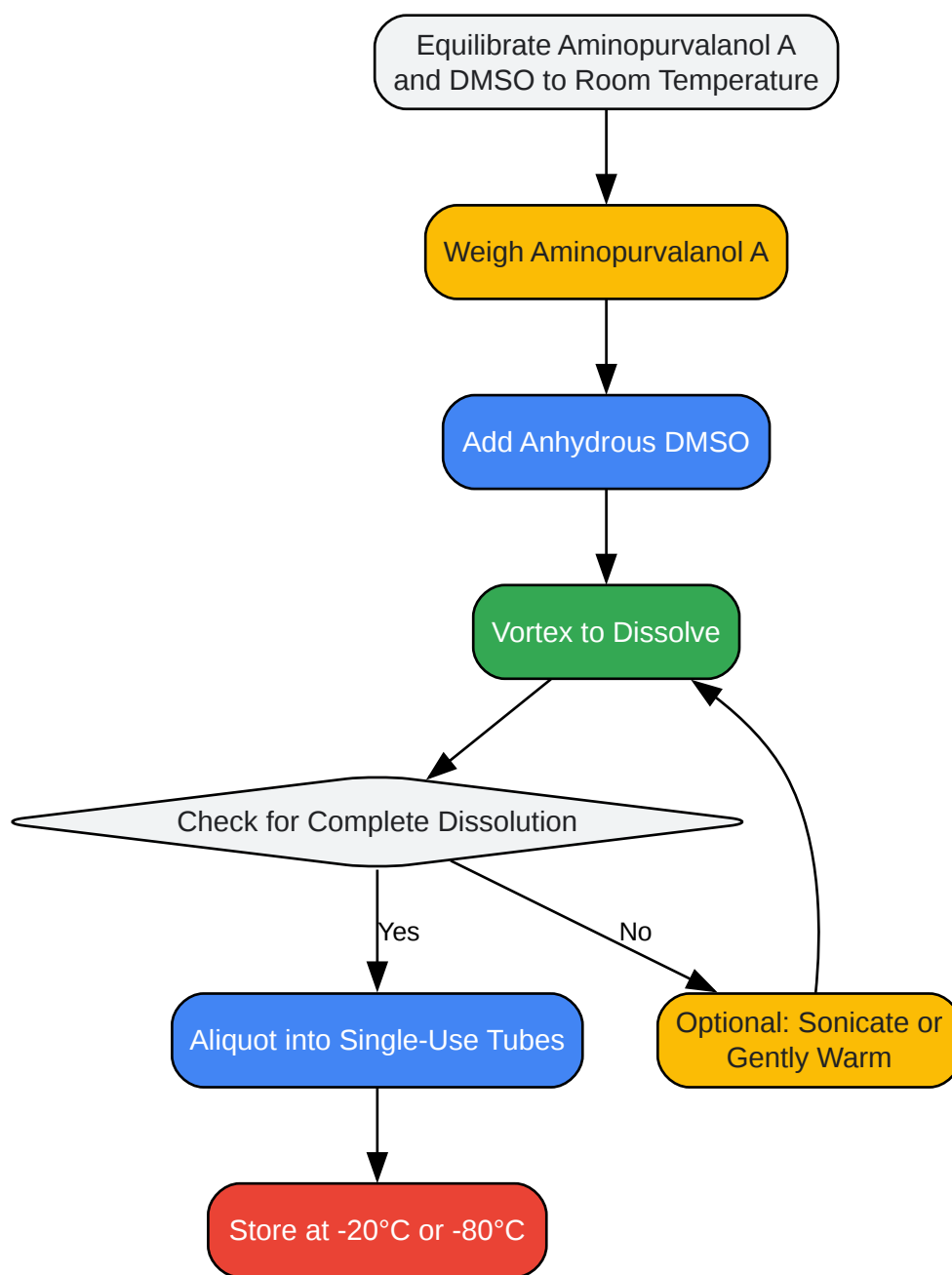
This protocol describes the preparation of a 10 mM stock solution of **aminopurvalanol A** in DMSO. The concentration can be adjusted based on experimental needs.

- Pre-use Preparation:
 - Allow the vial of **aminopurvalanol A** powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
 - Ensure that the DMSO is of high purity and anhydrous, as moisture can affect the solubility and stability of the compound.^[2]
- Calculation:
 - To prepare a 10 mM stock solution, the required amount of **aminopurvalanol A** needs to be calculated. The molecular weight of **aminopurvalanol A** is 403.91 g/mol .
 - For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 403.91 \text{ g/mol} = 0.0040391 \text{ g}$

- Mass (mg) = 4.0391 mg
- Dissolution:
 - Carefully weigh out approximately 4.04 mg of **aminopurvalanol A** powder and place it in a sterile microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
- Aiding Dissolution (if necessary):
 - If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[\[3\]](#)
 - Alternatively, gentle warming of the solution to 37°C can aid dissolution. Avoid excessive heat.
- Storage:
 - Once the **aminopurvalanol A** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[1\]](#)
 - For short-term storage (up to 1 month), store the aliquots at -20°C.[\[1\]](#)
 - For long-term storage (up to 6 months), store the aliquots at -80°C.[\[1\]](#)

Experimental Workflow

The following diagram outlines the workflow for preparing the **aminopurvalanol A** stock solution.



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Caption: Workflow for the preparation of an **aminopurvalanol A** stock solution in DMSO.

Safety Precautions

- Handle **aminopurvalanol A** in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
- DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
- Consult the Safety Data Sheet (SDS) for **aminopurvalanol A** and DMSO for complete safety information.

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